molecular formula C8H10BrNO B15319071 (R)-2-(1-Aminoethyl)-5-bromophenol

(R)-2-(1-Aminoethyl)-5-bromophenol

Cat. No.: B15319071
M. Wt: 216.07 g/mol
InChI Key: XLNAIXDISZVKQD-RXMQYKEDSA-N
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Description

®-2-(1-Aminoethyl)-5-bromophenol is a chiral compound with the molecular formula C8H10BrNO It is a derivative of phenol, featuring a bromine atom at the 5-position and an aminoethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-5-bromophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-nitrophenol.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of ®-2-(1-Aminoethyl)-5-bromophenol may involve the use of biocatalysts such as omega-transaminase, which offers high selectivity and efficiency. The process includes:

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-5-bromophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium thiolate or sodium methoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, amines, and various substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

®-2-(1-Aminoethyl)-5-bromophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-5-bromophenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy, facilitating the enantiodifferentiation of amino acid derivatives. The compound’s effects are mediated through its binding to specific sites on the target molecules, leading to changes in their chemical or physical properties .

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Aminoethyl)phenol: Similar structure but lacks the bromine atom at the 5-position.

    ®-2-(1-Aminoethyl)-4-fluoroaniline: Similar structure but has a fluorine atom instead of bromine.

Uniqueness

®-2-(1-Aminoethyl)-5-bromophenol is unique due to the presence of both the bromine atom and the chiral aminoethyl group, which confer distinct chemical reactivity and selectivity. This makes it particularly valuable in chiral synthesis and as a chiral sensor .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-5-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

XLNAIXDISZVKQD-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)O)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)O)N

Origin of Product

United States

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